molecular formula C28H36ClN3O2S B14443481 Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- CAS No. 76870-16-1

Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl-

Cat. No.: B14443481
CAS No.: 76870-16-1
M. Wt: 514.1 g/mol
InChI Key: ZJPMAJXLLZZWRD-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- is a complex organic compound with a unique structure that includes multiple functional groups such as amides, phenyl groups, and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- involves multiple steps. One common method includes the reaction of 4-(chloromethyl)aniline with thiourea to form a thioxomethyl intermediate. This intermediate is then reacted with 4-aminophenol to form the phenoxy derivative. Finally, the phenoxy derivative is reacted with N,N-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: NaOH, NH3, RNH2

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, 2-(4-((((4-(chloromethyl)phenyl)amino)thioxomethyl)amino)phenoxy)-N,N-dicyclohexyl- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

76870-16-1

Molecular Formula

C28H36ClN3O2S

Molecular Weight

514.1 g/mol

IUPAC Name

2-[4-[[4-(chloromethyl)phenyl]carbamothioylamino]phenoxy]-N,N-dicyclohexylacetamide

InChI

InChI=1S/C28H36ClN3O2S/c29-19-21-11-13-22(14-12-21)30-28(35)31-23-15-17-26(18-16-23)34-20-27(33)32(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h11-18,24-25H,1-10,19-20H2,(H2,30,31,35)

InChI Key

ZJPMAJXLLZZWRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=C(C=C3)NC(=S)NC4=CC=C(C=C4)CCl

Origin of Product

United States

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